2,4,5-Trimethylthiophen-3-amine hydrochloride
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Overview
Description
2,4,5-Trimethylthiophen-3-amine hydrochloride is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by three methyl groups attached to the thiophene ring and an amine group at the third position, forming a hydrochloride salt. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethylthiophen-3-amine hydrochloride can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These methods are optimized for high yield and purity, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2,4,5-Trimethylthiophen-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: Another thiophene derivative with distinct substituents.
Uniqueness
2,4,5-Trimethylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClNS |
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Molecular Weight |
177.70 g/mol |
IUPAC Name |
2,4,5-trimethylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-4-5(2)9-6(3)7(4)8;/h8H2,1-3H3;1H |
InChI Key |
CXUFVSBPLOGZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C)C.Cl |
Origin of Product |
United States |
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